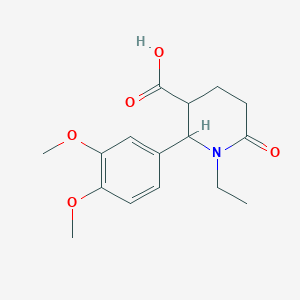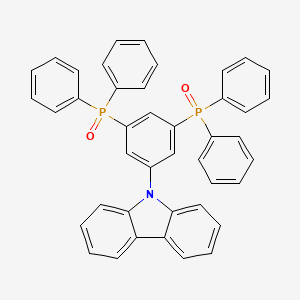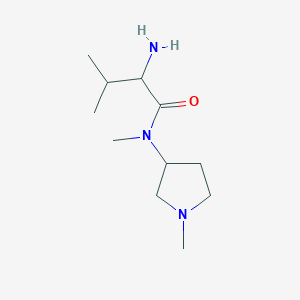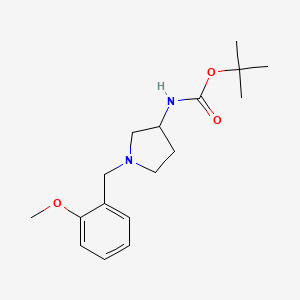![molecular formula C38H54N4S3 B14781914 3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14781914.png)
3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[136002,904,8010,14016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene” is a complex organic compound with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene” typically involves multi-step organic reactions. These steps may include:
Formation of the core structure: This involves cyclization reactions to form the hexacyclic framework.
Introduction of thia and aza groups: This can be achieved through substitution reactions using sulfur and nitrogen-containing reagents.
Attachment of butyloctyl groups: This step involves alkylation reactions to introduce the butyloctyl side chains.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques such as chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene” can undergo various chemical reactions, including:
Oxidation: The thia groups can be oxidized to sulfoxides or sulfones.
Reduction: The aza groups can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of thia and aza groups on biological systems. It could serve as a model compound for investigating enzyme interactions.
Medicine
Potential medicinal applications include the development of new drugs targeting specific molecular pathways. The compound’s unique structure may offer therapeutic benefits in treating certain diseases.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which “3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thia and aza groups may play a crucial role in binding to these targets, influencing their activity and leading to specific biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene: Similar compounds may include other hexacyclic structures with thia and aza groups.
Comparison: Compared to other similar compounds, “this compound” stands out due to its unique combination of functional groups and side chains, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C38H54N4S3 |
|---|---|
Molekulargewicht |
663.1 g/mol |
IUPAC-Name |
3,21-bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene |
InChI |
InChI=1S/C38H54N4S3/c1-5-9-13-15-19-27(17-11-7-3)25-41-29-21-23-43-37(29)31-33-34(40-45-39-33)32-36(35(31)41)42(30-22-24-44-38(30)32)26-28(18-12-8-4)20-16-14-10-6-2/h21-24,27-28H,5-20,25-26H2,1-4H3 |
InChI-Schlüssel |
ZEFSMEAKBNGXGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC)CN1C2=C(C3=C1C4=C(C5=C(N4CC(CCCC)CCCCCC)C=CS5)C6=NSN=C36)SC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



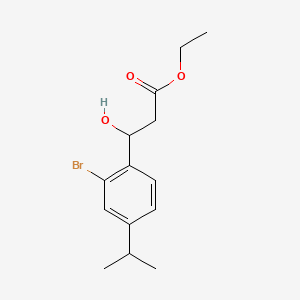

![2-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14781853.png)
![N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B14781854.png)
![(Z)-2-cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B14781858.png)

![[2-Acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14781884.png)
![2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine](/img/structure/B14781885.png)
